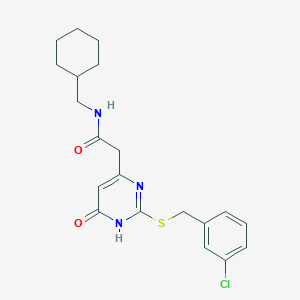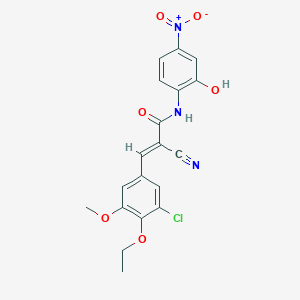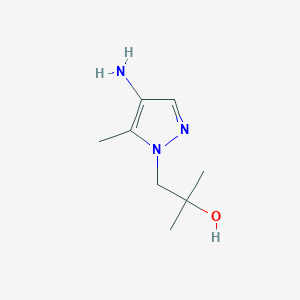
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic compound . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives involves the introduction of substituents at particular positions of the thiazole ring, which can greatly affect the biological outcomes . The replacement of the NH2 group with a substituted phenyl ring has been shown to significantly increase the antibacterial activity of synthesized thiazole derivatives .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .
Chemical Reactions Analysis
Thiazoles are known for their diverse biological activities, which are influenced by the substituents on the thiazole ring . The replacement of the NH2 group with a substituted phenyl ring led to a significant increase in the antibacterial activity of the synthesized thiazole derivatives .
Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Aplicaciones Científicas De Investigación
Inhibition of Dihydroorotate Dehydrogenase
Isoxazole derivatives, including those structurally related to N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide, have shown promise in inhibiting mitochondrial dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for pyrimidine de novo synthesis, essential for immune cell functions. Notably, compounds such as A77-1726, among others, have been demonstrated to strongly inhibit DHODH, offering a potential pathway for immunosuppression and therapeutic application in conditions like rheumatoid arthritis (Knecht & Löffler, 1998).
Chemoselective Synthesis of Thiazoles
Efficient routes for synthesizing 2,4,5-trisubstituted thiazoles have been developed using chemoselective thionation-cyclization of functionalized enamides, mediated by Lawesson's reagent. These methodologies facilitate the introduction of various functional groups into the thiazole core, expanding the utility of thiazole derivatives in medicinal chemistry and drug development (Kumar, Parameshwarappa, & Ila, 2013).
Anticancer and Herbicidal Activities
Novel thiazole-5-carboxamide derivatives, including structural variants of the compound , have been synthesized and evaluated for their anticancer activity against various cell lines, with some showing significant efficacy. This suggests their potential as leads for the development of new anticancer agents (Cai et al., 2016). Additionally, isoxazolecarboxamides have demonstrated significant herbicidal activity against a range of weeds, highlighting their potential in agricultural applications (Hamper et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O2S/c20-12-4-5-15(14(21)9-12)24-19-25-16(10-28-19)11-2-1-3-13(8-11)23-18(26)17-6-7-22-27-17/h1-10H,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEDWLQDQDGUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NO2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2755652.png)

![(Z)-4-(dimethylamino)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2755655.png)

![N-(2,4-difluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2755657.png)
![5-Cyclopropylsulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2755660.png)


![1-(3-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2755666.png)


![2-(Furan-2-yl)-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755671.png)

